
DOXYCYCLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOXYCYCLINE is a useful research compound. Its molecular formula is C22H24N2O8 and its molecular weight is 444.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for investigating doxycycline’s mechanism of action in bacterial inhibition?
To study this compound’s antibacterial mechanisms, researchers should combine in vitro assays (e.g., minimum inhibitory concentration (MIC) determination) with genetic and proteomic analyses. For example:
- MIC assays : Quantify bacterial growth inhibition under varying this compound concentrations .
- Gene knockout models : Identify resistance mutations or target genes (e.g., tet operon) using CRISPR-Cas9 .
- Proteomic profiling : Analyze ribosomal protein binding via mass spectrometry to confirm tetracycline-class specificity .
Q. How should researchers design experiments to assess this compound’s efficacy under varying physiological conditions (e.g., pH, bioavailability)?
- pH-dependent solubility studies : Use spectrophotometry to measure this compound stability in simulated gastric/intestinal fluids .
- Pharmacokinetic modeling : Employ compartmental models to predict tissue penetration in in vivo studies, adjusting for protein binding and lipophilicity .
- Biofilm assays : Test efficacy against Pseudomonas aeruginosa biofilms using microtiter plate methods with crystal violet staining .
Key Experimental Parameters Table
Parameter | Method | Relevance to this compound Research |
---|---|---|
Dosage range | MIC assays | Determines therapeutic thresholds |
Pharmacokinetic half-life | HPLC or LC-MS | Predicts dosing frequency |
Bacterial resistance | PCR for tet gene detection | Links mechanism to clinical failure |
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s anti-inflammatory vs. antimicrobial effects in chronic infections?
Contradictions often arise from overlapping molecular targets (e.g., matrix metalloproteinases (MMPs) vs. bacterial ribosomes). A robust framework includes:
- Dose-response stratification : Separate anti-inflammatory (low-dose) and antimicrobial (high-dose) effects using transcriptomic analysis (RNA-seq) .
- Dual-reporter assays : Use tetracycline-responsive promoters (e.g., Tet-On/Tet-Off systems) to isolate gene regulation effects .
- Meta-analysis : Apply PRISMA guidelines to synthesize preclinical vs. clinical trial data, adjusting for confounding variables like comorbidities .
Q. What advanced models address this compound resistance mechanisms in Acinetobacter baumannii?
- Whole-genome sequencing (WGS) : Identify mutations in efflux pumps (e.g., adeABC) or ribosomal protection proteins .
- CRISPR interference (CRISPRi) : Suppress resistance gene expression to validate functional contributions .
- Chequerboard synergy assays : Test this compound combined with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
Data Contradiction Analysis Framework
Identify confounders : Variable drug penetration, host immune status.
Replicate conditions : Standardize inoculum size, growth media.
Multivariate statistics : Use ANOVA with post-hoc tests to isolate contributing factors .
Q. How can tetracycline-controlled gene expression systems optimize this compound-dependent transgene regulation in mammalian cells?
- Tet-On/Tet-Off systems : Use HeLa cells transfected with tTA (tetracycline-controlled transactivator) and luciferase reporters to quantify regulation sensitivity (e.g., 0–1 µg/ml this compound for 5-log dynamic range) .
- Dose calibration : Pre-test serum protein binding effects on free this compound availability .
- Single-cell RNA-seq : Resolve heterogeneity in gene expression responses .
Q. Methodological Best Practices
Q. What criteria ensure rigorous formulation of this compound-related research questions?
- Gap-driven focus : Example: “How does sub-MIC this compound alter Staphylococcus aureus virulence without inhibiting growth?” .
- Testability : Avoid broad questions (e.g., “Is this compound effective?”). Instead: “Does this compound reduce MMP-9 activity in P. gingivalis-induced periodontitis models?” .
- Ethical alignment : Justify animal model use via 3R principles (Replacement, Reduction, Refinement) .
Q. How should researchers structure literature reviews to identify this compound’s understudied applications?
- Search strategy : Use MeSH terms (e.g., “this compound AND biofilm NOT malaria”) in PubMed/Scopus .
- Inclusion/exclusion criteria : Exclude studies with <n=30 or lacking placebo controls .
- Conceptual mapping : Link this compound’s immunomodulatory effects to autoimmune disease trials .
Q. Data Presentation and Reproducibility
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit variable-slope sigmoidal models to dose-response curves (GraphPad Prism) .
- Survival analysis : Use Kaplan-Meier plots for in vivo efficacy studies, stratified by resistance status .
- Open-data practices : Share raw qPCR/RNA-seq data via repositories like GEO or Zenodo .
Q. How can researchers enhance reproducibility in this compound studies?
- Detailed protocols : Specify solvent (e.g., DMSO concentration ≤0.1%) and storage conditions (-80°C in amber vials) .
- Positive/negative controls : Include tetracycline-sensitive and -resistant bacterial strains in every assay .
- Reagent validation : Certify antibody specificity via Western blot knockdowns .
Properties
CAS No. |
10597-92-9 |
---|---|
Molecular Formula |
C22H24N2O8 |
Molecular Weight |
444.44 |
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1 |
InChI Key |
SGKRLCUYIXIAHR-AKNGSSGZSA-N |
SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.